Cinepazet is derived from the reaction of 3,4,5-trimethoxycinnamic acid with piperazine, highlighting its synthetic origins. It falls under the category of piperazine derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory and cholesterol-lowering effects .
Cinepazet can be synthesized through a well-defined chemical reaction involving specific precursors. The primary method involves the condensation of 3,4,5-trimethoxycinnamic acid with piperazine.
Cinepazet possesses a complex molecular structure characterized by its piperazine core and aromatic components.
Cinepazet undergoes various chemical reactions that are crucial for its biological activity and therapeutic potential.
The mechanism by which Cinepazet exerts its effects involves interaction with specific biological targets.
Understanding the physical and chemical properties of Cinepazet is essential for its application in scientific research.
Cinepazet has several scientific uses, particularly in pharmacology and biochemistry.
The discovery of Cinepazet represents a significant milestone in mid-20th century medicinal chemistry research. First synthesized and characterized in the late 1960s by researchers at the French pharmaceutical company Delalande, this compound emerged from systematic efforts to develop novel cardiovascular therapeutics. The initial preparation method was documented in a 1969 patent (GB 1168108) and subsequently in US Patent 3590034 (1971), where it was described as "ethyl 4-(3,4,5-trimethoxycinnamoyl)-1-piperazineacetate" – a nomenclature that precisely reflects its core chemical structure [4]. This synthetic pathway established the foundational chemistry for producing Cinepazet through the condensation of 3,4,5-trimethoxycinnamic acid derivatives with ethyl piperazineacetate intermediates [4].
The compound's identity has evolved through multiple synonymous designations in the scientific literature, reflecting both its chemical characteristics and developmental history. Early pharmacological reports referred to it as "cinepazic acid ethyl ester" or simply "ethyl cinepazate" [4]. The designation "MD-6753" emerged as Delalande's internal development code, while the International Nonproprietary Name (INN) "Cinepazet" became standardized in subsequent pharmacological and clinical research. The transition from chemical descriptor to approved name illustrates the compound's progression from laboratory curiosity to therapeutic candidate [4].
Structural identification reveals Cinepazet as a complex organic molecule with the systematic name Ethyl 2-{4-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}acetate, confirming its molecular architecture as a cinnamic acid derivative integrated with a piperazine-acetic acid ethyl ester moiety [1] [2]. The compound's molecular formula is C₂₀H₂₈N₂O₆, corresponding to a molecular weight of 392.45 g/mol [1] [4]. X-ray crystallography studies have confirmed the nearly planar configuration of the cinnamoyl group and the equatorial orientation of the trimethoxyphenyl ring relative to the enone system, features that likely contribute to its biological activity [4].
Table 1: Structural and Chemical Properties of Cinepazet [1] [2] [4]
Property | Specification |
---|---|
Chemical Name | Ethyl 2-{4-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}acetate |
CAS Registry Number | 23887-41-4 |
Molecular Formula | C₂₀H₂₈N₂O₆ |
Molecular Weight | 392.45 g/mol |
Chemical Structure | |
Canonical SMILES | CCOC(=O)CN1CCN(CC1)C(=O)/C=C/C2=CC(OC)=C(OC)C(OC)=C2 |
InChI Key | XDUOTWNXVDBCDY-VOTSOKGWSA-N |
Melting Point (Free Base) | 96°C (crystals from isopropyl ether) |
Melting Point (Maleate Salt) | 130°C |
The compound typically presents as a crystalline solid in pure form, with the free base melting at 96°C when recrystallized from isopropyl ether [4]. Pharmaceutical development primarily utilized salt forms to enhance stability and solubility, including the hydrochloride salt (melting point 200°C with decomposition) and the maleate salt (CAS 50679-07-7, melting point 130°C), the latter marketed under the trademark "Vascoril" [4]. These structural characteristics positioned Cinepazet uniquely within the pharmacological landscape of vasoactive compounds developed during this era.
Cinepazet occupies a distinctive niche within cardiovascular pharmacology as a structurally novel vasoactive agent with multifaceted hemodynamic effects. Classified under Anatomical Therapeutic Chemical (ATC) code C01DX14, it belongs to the broader category of "other vasodilators used in cardiac diseases" [2]. This classification acknowledges its primary therapeutic application in conditions involving impaired peripheral circulation and coronary insufficiency, though its precise mechanism of action differentiates it from classical vasodilators such as nitroglycerin or calcium channel blockers [4] [6].
The compound's pharmacological profile emerged from extensive preclinical investigations demonstrating significant vasodilatory properties. Mechanistically, Cinepazet functions as a potent peripheral vasodilator that reduces total peripheral resistance without substantially affecting cardiac output – an advantageous profile for maintaining tissue perfusion while reducing cardiac workload [4] [8]. This hemodynamic activity stems from its dual influence on vascular smooth muscle: (1) direct relaxation of arterial smooth muscle through calcium flux modulation, and (2) indirect effects mediated through adrenergic pathway modulation [4] [8]. Such mechanisms positioned Cinepazet as a candidate for conditions characterized by excessive vasoconstriction and impaired tissue perfusion.
Research during the 1970s-1990s established Cinepazet's relevance in cardiovascular contexts, particularly concerning coronary circulation enhancement and afterload reduction. Studies demonstrated its ability to improve myocardial oxygen supply-demand ratios through coronary vasodilation while simultaneously reducing ventricular workload via systemic vasodilation [4]. This dual-action profile suggested potential applications in angina management and cardiac recovery post-myocardial infarction, though it never achieved the therapeutic prominence of contemporary antianginal agents [4] [9].
Table 2: Hemodynamic Effects of Cinepazet Compared to Reference Vasoactive Agents [3] [4] [8]
Parameter | Cinepazet | Nitroglycerin | Dobutamine |
---|---|---|---|
Systemic Vascular Resistance | ↓↓↓ | ↓↓ | ↓ |
Coronary Blood Flow | ↑↑ | ↑↑↑ | ↑ |
Cardiac Output | ↔ / ↑ | ↔ | ↑↑↑ |
Heart Rate | ↔ | ↑ | ↑↑ |
Mean Arterial Pressure | ↓↓ | ↓↓ | ↔ / ↑ |
Myocardial Oxygen Consumption | ↓ | ↓↓ | ↑↑ |
Key: ↓ decrease; ↑ increase; ↔ minimal change (Intensity indicated by arrow quantity)
In contemporary cardiovascular research, Cinepazet's significance extends beyond its direct clinical applications to its role in understanding hemodynamic optimization in critical conditions. Recent investigations into cardiogenic shock management strategies reference Cinepazet's pharmacological profile when examining the consequences of excessive vasoactive support. Studies have demonstrated that escalating vasoactive requirements in conditions like acute myocardial infarction-related cardiogenic shock (AMI-CS) correlate with worsening outcomes, independent of hemodynamic targets achieved [8]. Specifically, research has shown that patients requiring >2 vasoactive agents exhibited substantially higher mortality (adjusted hazard ratio 4.62) despite achieving hemodynamic goals (mean arterial pressure >65 mmHg, cardiac index >2.2 L/min/m²), highlighting the intrinsic cardiotoxicity and peripheral vascular effects associated with aggressive vasoactive regimens [3] [8].
The compound also exemplifies important principles in vascular biology research. Its structural hybrid of cinnamoyl and piperazine elements inspired investigations into novel vasoactive compound design, particularly regarding molecules targeting both vascular smooth muscle relaxation and endothelial function modulation [6]. Contemporary research on vasoactive signaling pathways, including nitric oxide/soluble guanylate cyclase/cyclic guanosine monophosphate (NO/sGC/cGMP) systems and natriuretic peptide pathways, builds upon foundational work with earlier vasoactive agents like Cinepazet [6]. These pathways remain crucial in developing innovative cardiovascular therapies, including angiotensin receptor-neprilysin inhibitors (ARNI) and soluble guanylate cyclase stimulators [6].
Cinepazet's legacy persists in modern cardiovascular pharmacology through several key contributions:
While largely superseded by newer pharmacological classes, Cinepazet remains a chemically and pharmacologically significant compound that advanced understanding of vascular control mechanisms and informed the development of contemporary cardiovascular therapeutic strategies.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: